6-(Boc-amino)-1-azaspiro[3.3]heptane
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Overview
Description
6-(Boc-amino)-1-azaspiro[3.3]heptane is a spirocyclic compound featuring a unique structure with a spiro junction. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group. Spirocyclic compounds like this compound are of significant interest in medicinal chemistry due to their rigid and three-dimensional structures, which can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates .
Preparation Methods
The synthesis of 6-(Boc-amino)-1-azaspiro[33]heptane typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases and protecting groups to ensure the selective formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
6-(Boc-amino)-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The spirocyclic core can be subjected to oxidation or reduction reactions to introduce or modify functional groups.
Coupling Reactions: The free amine can be used in coupling reactions with carboxylic acids or other electrophiles to form amide or other types of bonds.
Common reagents used in these reactions include strong acids for deprotection, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Boc-amino)-1-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Chemical Biology: The compound’s unique structure makes it useful for probing biological systems and studying protein-ligand interactions.
Material Science: Its rigid spirocyclic structure can be utilized in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Boc-amino)-1-azaspiro[3.3]heptane depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity by providing a rigid and well-defined three-dimensional shape .
Comparison with Similar Compounds
6-(Boc-amino)-1-azaspiro[3.3]heptane can be compared with other spirocyclic compounds, such as:
6-amino-2-thiaspiro[3.3]heptane: This compound features a sulfur atom in the spirocyclic core, which can impart different chemical and biological properties.
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one: This compound contains an oxygen atom in the spirocyclic core and a ketone functional group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the Boc-protected amino group and the spirocyclic core, which can provide distinct advantages in terms of stability, reactivity, and biological activity.
Properties
IUPAC Name |
tert-butyl N-(1-azaspiro[3.3]heptan-6-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(7-8)4-5-12-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMQBXQOCRBMDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801146926 |
Source
|
Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-68-6 |
Source
|
Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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